3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-14-20(29-21(23-14)15-5-7-16(26-2)8-6-15)11-12-22-30(24,25)17-9-10-18(27-3)19(13-17)28-4/h5-10,13,22H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEBMNXGZFPEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of appropriate thioamides with α-haloketones under acidic conditions.
Attachment of the Benzene Sulfonamide: The sulfonamide group is introduced by reacting the thiazole intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and sulfonamide groups play crucial roles in its binding affinity and specificity. The thiazole ring may also contribute to its biological activity by interacting with various cellular pathways.
Comparison with Similar Compounds
Key structural attributes :
- Molecular formula : C₂₁H₂₄N₂O₅S₂
- Molecular weight : 448.56 g/mol
- Functional groups : Sulfonamide, methoxy substituents (×3), 4-methylthiazole.
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Compound A shares a common scaffold with several analogues, differing primarily in substituents on the thiazole ring, benzene sulfonamide, or ethyl linker. Below is a comparative analysis of key analogues:
Key Observations :
Electron-Donating vs.
Lipophilicity : Chlorine and fluorine substituents increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Tautomerism : Unlike some thiazole derivatives (e.g., describes tautomeric mixtures in related compounds), Compound A’s structure lacks labile protons that could lead to tautomerism, simplifying its chemical behavior .
Pharmacological Implications
- Enzyme Inhibition: Sulfonamides are known carbonic anhydrase inhibitors; the 3,4-dimethoxybenzene group may target hydrophobic enzyme pockets .
- Receptor Binding : The 4-methylthiazole moiety could interact with ATP-binding sites in kinases, similar to ZINC database compounds () .
Biological Activity
3,4-Dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes methoxy groups, a sulfonamide moiety, and a thiazole ring, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The IUPAC name of the compound is 3,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide. Its molecular formula is C21H24N2O5S. The presence of functional groups such as methoxy and sulfonamide suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that sulfonamide derivatives can exhibit significant biological activities, including:
- Antimicrobial Activity : Many sulfonamides are known for their antibacterial properties. Compounds similar to this compound have been investigated for their effectiveness against various bacterial strains.
- Cardiovascular Effects : Studies have shown that certain benzenesulfonamide derivatives can influence cardiovascular parameters, such as perfusion pressure and coronary resistance. For instance, research highlighted that compounds like 4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure in experimental models .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Sulfonamides are known to inhibit specific enzymes, which can alter metabolic pathways and lead to therapeutic effects.
- Calcium Channel Modulation : Some studies suggest that sulfonamides may act as calcium channel inhibitors. This action could explain their impact on cardiovascular functions by modulating vascular smooth muscle contraction .
Table 1: Summary of Biological Activities
Case Study: Cardiovascular Impact
In a study examining the cardiovascular effects of benzenesulfonamide derivatives, it was found that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced perfusion pressure in a time-dependent manner. This compound's interaction with calcium channels was hypothesized to be a contributing factor to these observed changes .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be assessed using computational models like ADMETlab or SwissADME to predict its behavior in biological systems.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
The synthesis typically involves multi-step reactions, including condensation, sulfonamide coupling, and purification. Key steps include:
- Thiazole Core Formation : Reacting 4-methoxyphenyl-substituted precursors with ethylenediamine derivatives under reflux in ethanol or DMSO, with glacial acetic acid as a catalyst .
- Sulfonamide Coupling : Introducing the 3,4-dimethoxybenzenesulfonyl group via nucleophilic substitution, monitored by TLC and purified via column chromatography .
- Purification : Final purification using recrystallization (ethanol/water) or preparative HPLC to achieve >95% purity .
Basic: Which analytical techniques confirm structural integrity and purity?
Critical techniques include:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., methoxy groups at C3/C4, thiazole protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 503.1421) .
- X-Ray Crystallography : Resolves 3D conformation, highlighting hydrogen bonding between sulfonamide and thiazole groups .
Advanced: How to design experiments evaluating anticancer activity?
- In Vitro Models : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC determination. Include positive controls (e.g., cisplatin) and dose-response curves (1–100 µM) .
- Mechanistic Studies : Perform apoptosis assays (Annexin V/PI staining) and ROS generation measurements to elucidate pathways .
- Selectivity : Compare cytotoxicity against non-cancerous cells (e.g., HEK293) to assess therapeutic index .
Advanced: What computational strategies predict target binding affinity?
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or EGFR kinases, focusing on sulfonamide-thiazole hydrogen bonding .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
Advanced: How to resolve contradictions in reported biological data?
- Reproducibility : Validate protocols (e.g., cell culture conditions, assay temperature) across independent labs .
- Analytical Validation : Confirm compound stability via HPLC before assays to rule out degradation artifacts .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or dose-dependent trends .
Advanced: Methodologies for establishing structure-activity relationships (SAR)?
- Systematic Substitution : Synthesize derivatives with modified methoxy groups or thiazole substituents. For example, replacing 4-methylthiazole with 4-ethyl alters logP and cytotoxicity .
- Bioassay Correlation : Use PCA (Principal Component Analysis) to link structural descriptors (e.g., polar surface area) with IC values .
- Crystallographic SAR : Compare X-ray structures of analogs to identify critical binding motifs (e.g., sulfonamide orientation) .
Advanced: In vitro models for assessing metabolic stability?
- Liver Microsomes : Incubate compound (1–10 µM) with human microsomes (37°C, NADPH) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
- Plasma Stability : Monitor degradation in rat plasma (37°C, 24 hr) to guide formulation strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
